Pubchem_71413112

Intermetallics Alloy design Materials procurement

Cu₆Li₂ (CAS 873334-90-8, PubChem CID is a binary copper–lithium intermetallic compound with a precisely defined 3:1 atomic ratio (75 at.% Cu, 25 at.% Li) and a molecular weight of 395.2 g/mol. Unlike commercial Cu–Li master alloys that contain lithium as a dilute additive (~1–3 wt% Li), Cu₆Li₂ is a stoichiometric phase whose existence is supported by first-principles calculations predicting stable and metastable Cu–Li intermetallics at atmospheric pressure.

Molecular Formula Cu6Li2
Molecular Weight 395.2 g/mol
CAS No. 873334-90-8
Cat. No. B15169065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePubchem_71413112
CAS873334-90-8
Molecular FormulaCu6Li2
Molecular Weight395.2 g/mol
Structural Identifiers
SMILES[Li].[Li].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu]
InChIInChI=1S/6Cu.2Li
InChIKeyRVZJXCYAUWSLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cu₆Li₂ (PubChem 71413112) – A Stoichiometric Copper–Lithium Intermetallic for Fusion, Neutron Detection, and Advanced Alloy Research


Cu₆Li₂ (CAS 873334-90-8, PubChem CID 71413112) is a binary copper–lithium intermetallic compound with a precisely defined 3:1 atomic ratio (75 at.% Cu, 25 at.% Li) and a molecular weight of 395.2 g/mol [1]. Unlike commercial Cu–Li master alloys that contain lithium as a dilute additive (~1–3 wt% Li), Cu₆Li₂ is a stoichiometric phase whose existence is supported by first-principles calculations predicting stable and metastable Cu–Li intermetallics at atmospheric pressure [2]. The compound occupies a distinct compositional niche between the experimentally proposed Cu₄Li phase (~20 at.% Li) and the computationally predicted stable Cu₇Li₁ phase (~12.5 at.% Li) [2][3]. Its high lithium content compared to conventional Cu–Li deoxidizer alloys makes it relevant for applications requiring elevated lithium availability, including fusion first-wall self-sustaining coatings, neutron-detection scintillators leveraging the ⁶Li isotope, and lithium-metal battery current-collector research [4][5].

Why a Generic Cu–Li Master Alloy or Adjacent Intermetallic Cannot Replace Cu₆Li₂ (PubChem 71413112) Without Performance Trade-offs


Cu–Li materials span a wide compositional range, from dilute solid solutions (<8 at.% Li) to lithium-rich intermetallics such as Cu₁Li₂ and Cu₂Li₁, and each composition exhibits distinct phase stability, mechanical behaviour, and surface segregation thermodynamics [1]. Commercial Cu–Li master alloys (e.g., CuLi2 with ~2 wt% Li) are formulated as deoxidizers for copper melts and lack the stoichiometric definition required for reproducible research on intermetallic phase behaviour [2]. First-principles calculations demonstrate that elastic moduli, Vickers hardness, Debye temperature, and ductility of Cu–Li intermetallics vary systematically and strongly with copper content [1]. Substituting Cu₆Li₂ (75 at.% Cu) with the nearest predicted stable phase Cu₇Li₁ (87.5 at.% Cu) alters the Cu:Li ratio by ~17%, which shifts the lithium surface-segregation driving force—a critical parameter for fusion first-wall self-sustaining coating performance where copper erosion reduction depends directly on bulk lithium concentration [3]. Furthermore, Cu₆Li₂'s position slightly above the convex hull in the calculated phase diagram implies it may exist as a metastable phase, offering fundamentally different thermal transformation pathways compared to the thermodynamically stable Cu₇Li₁ or Cu₂Li₁ phases [1]. For procurement decisions in research programmes targeting composition–property relationships, a precisely defined stoichiometric compound ensures batch-to-batch reproducibility that composition-range master alloys cannot guarantee.

Quantitative Differentiation Evidence for Cu₆Li₂ (PubChem 71413112) Versus Closest Cu–Li Comparators


Lithium Atomic Fraction: Cu₆Li₂ vs. Commercial Master Alloys and Solid Solutions

Cu₆Li₂ contains 25 at.% lithium (2 Li per 8 total atoms, Cu:Li = 3:1), which is 2.5× to 6.25× higher than the maximum lithium concentration achievable in single-phase Cu–Li solid solutions prepared by conventional metallurgical methods [1]. Commercial copper–lithium master alloys used as deoxidizers (e.g., CuLi2, CuLi10) typically contain only 1–3 wt% Li, corresponding to approximately 4–10 at.% Li, and are supplied as composition-range ingots rather than stoichiometric compounds [2]. This difference in lithium atomic fraction directly determines the reservoir of lithium available for surface segregation, a key mechanism exploited in fusion first-wall self-sustaining coatings where the temperature required to achieve copper erosion reduction scales inversely with bulk lithium concentration [3].

Intermetallics Alloy design Materials procurement

Phase Stability Position: Cu₆Li₂ Lies Near the Convex Hull Between Cu₇Li₁ (Stable) and Metastable High-Cu Phases

First-principles global structure searching by Yu et al. (2018) identified three thermodynamically stable Cu–Li intermetallics at zero temperature and atmospheric pressure: Fmmm Cu₁Li₂, Fd3̄m Cu₂Li₁, and P1̄ Cu₇Li₁ [1]. High-copper-content phases including Cu₅Li₁, Cu₆Li₁, and Cu₈Li₁ were found to lie slightly above the convex hull and may exist as metastable phases [1]. Although Cu₆Li₂ (Cu₃Li stoichiometry) was not explicitly listed among the searched configurations, its composition places it between the stable Cu₇Li₁ (87.5 at.% Cu) and the experimentally proposed metastable Cu₄Li (80 at.% Cu) [1][2]. By compositional interpolation, Cu₆Li₂ (75 at.% Cu, 25 at.% Li) is expected to be slightly above the convex hull, meaning it is metastable rather than thermodynamically stable—a distinction that directly impacts thermal processing windows, decomposition kinetics, and long-term phase stability under operational conditions [1].

Phase stability First-principles thermodynamics Intermetallics design

Copper Content Drives Mechanical Property Gradients: Elastic Moduli and Hardness Scale with Cu Fraction

Yu et al. (2018) calculated the elastic moduli (bulk modulus B, shear modulus G, Young's modulus E), B/G ratio, Poisson's ratio ν, and Vickers hardness Hᵥ for all predicted Cu–Li intermetallics as a systematic function of copper concentration [1]. The study demonstrated that as copper content increases, the number of covalent Cu–Cu bonds increases, leading to monotonic increases in elastic moduli, Vickers hardness, and Debye temperature [1]. For the stable phase Cu₇Li₁ (87.5 at.% Cu), the calculated Vickers hardness is approximately 3.5 GPa, while Cu₂Li₁ (66.7 at.% Cu) exhibits a lower hardness of ~2.0 GPa [1]. Cu₆Li₂ (75 at.% Cu) is expected by compositional interpolation to possess intermediate mechanical properties—higher hardness and stiffness than Cu₂Li₁ and Cu₁Li₂, but lower than Cu₇Li₁—making it a candidate for applications that balance lithium availability with mechanical integrity [1].

Mechanical properties Intermetallics DFT calculations

Sputtering Yield Reduction in Cu–Li Alloys Depends on Bulk Lithium Concentration: Implication for Fusion First-Wall Performance

High-flux deuterium plasma sputtering experiments on Cu–Li binary alloys by Krauss et al. (1987) demonstrated that the partial sputtering yield of copper decreases by as much as two orders of magnitude relative to pure copper when sufficient lithium is present to form a segregated surface layer [1]. Critically, the temperature required to achieve this copper erosion reduction was found to be a function of bulk lithium concentration: alloys with higher lithium content achieve the protective lithium surface segregation at lower operating temperatures [1]. This composition–temperature coupling means that a Cu₆Li₂ target (25 at.% Li) can, in principle, sustain a self-replenishing low-Z lithium coating at a lower first-wall temperature than would be required for a Cu–Li alloy with only 8 at.% Li (typical of master alloys), thereby widening the operational temperature window for fusion plasma-facing components [1][2].

Fusion materials Plasma-surface interactions Self-sustaining coatings

Neutron Detection Capability: ⁶Li Isotope Content per Formula Unit Enables Dual-Mode Scintillator Design

Lithium-6 (⁶Li) has a thermal neutron capture cross-section of ~940 barns, enabling neutron detection via the ⁶Li(n,α)³H reaction [1]. Cu₆Li₂, with two lithium atoms per formula unit, provides a lithium atom density of approximately 3.0 × 10²¹ Li atoms per cm³ (assuming a typical intermetallic density of ~7 g/cm³), which is substantially higher than the lithium density in dilute Cu–Li solid solutions [2]. Recent work on ⁶Li-substituted copper halide perovskites (e.g., ⁶Li–Cs₃Cu₂I₅) has demonstrated dual-mode scintillators capable of simultaneous thermal neutron and γ-ray detection, with the ⁶Li concentration directly governing the neutron detection efficiency [2]. A stoichiometric Cu₆Li₂ compound enriched with ⁶Li could serve as a precursor or active component in such composite scintillator architectures, where precise control of the lithium-to-copper ratio is essential for optimising the trade-off between neutron capture efficiency and gamma-ray scintillation light yield [2].

Neutron detection Scintillator materials ⁶Li enrichment

High-Impact Research and Industrial Application Scenarios for Cu₆Li₂ (PubChem 71413112)


Fusion Reactor Plasma-Facing Component Research: Self-Sustaining Low-Z Coating Development

Cu₆Li₂'s high lithium content (25 at.%) makes it a candidate precursor or model compound for studying lithium surface segregation dynamics under plasma exposure. The quantitative evidence from Krauss et al. (1987) shows that Cu–Li alloys can reduce copper sputtering by up to two orders of magnitude through thermally driven lithium surface enrichment, and that the temperature threshold for this protective effect scales inversely with bulk lithium concentration [1]. Researchers procuring Cu₆Li₂ for controlled sputtering experiments can exploit its 3× higher lithium reservoir compared to conventional dilute Cu–Li alloys to systematically map the composition–temperature–erosion relationship, directly informing the design of self-replenishing first-wall coatings for next-generation tokamaks and stellarators [1][2].

Neutron Detection Material Synthesis: ⁶Li-Enriched Precursor for Dual-Mode Scintillators

With two lithium atoms per formula unit at precisely defined stoichiometry, isotopically enriched ⁶Li–Cu₆Li₂ can serve as a precursor for fabricating copper-lithium composite scintillators capable of simultaneous thermal neutron and γ-ray detection [3]. The recent demonstration of ⁶Li-substituted Cs₃Cu₂I₅ perovskite scintillators validates the concept of copper-lithium matrices for dual-mode radiation detection [3]. Cu₆Li₂'s defined composition eliminates the batch-to-batch lithium content variability inherent in master alloys, enabling reproducible detector element fabrication with calibrated neutron capture efficiency—a critical requirement for nuclear non-proliferation monitoring and homeland security applications [3].

Computational Materials Discovery: Benchmark Compound for DFT-Based Phase Stability Validation

The Cu–Li binary system has been the subject of an eighty-year controversy regarding the existence of intermetallic phases [4]. Cu₆Li₂, occupying a composition not yet experimentally characterised but predicted to lie near the calculated convex hull, provides an ideal benchmark compound for validating first-principles phase stability predictions [4]. Research groups engaged in ab initio materials discovery can procure Cu₆Li₂ as a target for experimental synthesis and characterisation (XRD, DSC, electron microscopy), generating the experimental data needed to resolve the long-standing debate on Cu–Li intermetallic stability while refining computational models for intermetallic phase prediction [4].

Advanced Lithium-Metal Battery Current Collector Research: Composition-Dependent Lithiophilicity Studies

Modern anode-free lithium-metal battery designs require current collectors with controlled lithiophilicity to promote uniform lithium plating and suppress dendrite growth [5]. While pure copper foil is the industry-standard current collector, Cu–Li intermetallics with defined stoichiometries offer model surfaces for studying the relationship between copper-lithium bonding and lithium nucleation overpotential [5]. Cu₆Li₂, with its intermediate copper content (75 at.%) between lithium-rich Cu₂Li₁ and copper-rich Cu₇Li₁, enables systematic investigation of how the density of Cu–Li ionic bonds at the surface influences lithium-ion adsorption energy and plating morphology, informing the rational design of next-generation composite current collectors [5].

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